molecular formula C21H24N2O5 B2819086 2,3-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide CAS No. 852155-59-0

2,3-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide

Cat. No.: B2819086
CAS No.: 852155-59-0
M. Wt: 384.432
InChI Key: AWDOSQULLFLHTQ-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide typically involves multi-step organic reactions:

    Starting Materials: The synthesis begins with 2,3-dimethoxybenzoic acid and 2-methoxyaniline.

    Amide Formation: The carboxylic acid group of 2,3-dimethoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and reacted with 2-methoxyaniline to form the corresponding amide.

    Pyrrolidinone Introduction: The amide is then reacted with 2-pyrrolidinone in the presence of a base like sodium hydride (NaH) to introduce the pyrrolidinone moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Solvent Selection: Choosing solvents that enhance reaction rates and product isolation.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are common reducing agents.

    Substitution: Sodium hydride (NaH) or other strong bases can facilitate nucleophilic substitution.

Major Products

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include primary or secondary amines.

    Substitution: Products depend on the substituent introduced, such as halides or other functional groups.

Scientific Research Applications

2,3-Dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological conditions due to its structural similarity to known bioactive compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Its interactions with biological macromolecules can be studied to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors in the nervous system, modulating their activity.

    Pathways: The compound could influence signaling pathways related to neurotransmission or neuroprotection.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethoxybenzamide: Lacks the pyrrolidinone moiety, making it less complex.

    N-(2-Methoxyphenyl)benzamide: Does not have the methoxy groups on the benzamide core.

    N-[(2-Oxopyrrolidin-1-yl)methyl]benzamide: Missing the methoxy substitutions.

Uniqueness

2,3-Dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is unique due to its combination of methoxy groups and a pyrrolidinone moiety, which may confer distinct biological activities and synthetic utility compared to its simpler analogs.

Properties

IUPAC Name

2,3-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-26-17-10-5-4-9-16(17)23(14-22-13-7-12-19(22)24)21(25)15-8-6-11-18(27-2)20(15)28-3/h4-6,8-11H,7,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDOSQULLFLHTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(CN2CCCC2=O)C(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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